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molecular formula C13H9N B084325 3-Phenylethynyl-pyridine CAS No. 13238-38-5

3-Phenylethynyl-pyridine

Cat. No. B084325
M. Wt: 179.22 g/mol
InChI Key: ZLYFXWKSLUXFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915424B2

Procedure details

Add phenylacetylene (0.175 mL, 1.6 mmol), copper (I) iodide (0.028 g, 0.15 mmol) and bis(triphenylphosphine)palladium (II) dichloride (0.051 g, 0.07 mmol) to a solution of 3-bromopyridine (0.140 mL, 1.45 mmol) in degassed triethylamine (6 mL) and stir under nitrogen at 80° C. for 16 h. Cool to room temperature, filter through diatomaceous earth, wash with ethyl acetate, and concentrate. Purify the residue by silica gel chromatography, eluting with 100:0 to 0:100 hexanes:dichlormethane, to give the title compound (91.1 mg, 35%).
Quantity
0.175 mL
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.028 g
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
0.051 g
Type
catalyst
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1>C(N(CC)CC)C.[Cu]I.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:1]1([C:7]#[C:8][C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |^1:30,44|

Inputs

Step One
Name
Quantity
0.175 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
0.14 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
copper (I) iodide
Quantity
0.028 g
Type
catalyst
Smiles
[Cu]I
Name
bis(triphenylphosphine)palladium
Quantity
0.051 g
Type
catalyst
Smiles
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stir under nitrogen at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
FILTRATION
Type
FILTRATION
Details
filter through diatomaceous earth
WASH
Type
WASH
Details
wash with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with 100:0 to 0:100 hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 91.1 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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